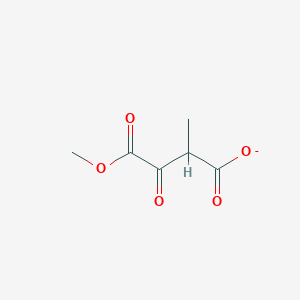![molecular formula C13H20N4O2 B14315945 N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea CAS No. 114048-99-6](/img/structure/B14315945.png)
N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is a chemical compound that belongs to the class of urea derivatives It contains a formylhydrazino group attached to a phenyl ring, which is further connected to a pentylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea typically involves the reaction of 4-(2-formylhydrazinyl)aniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea can undergo various chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The phenyl and pentylurea moieties contribute to the compound’s overall stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylthiourea
- N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylurea
Uniqueness
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is unique due to the presence of the pentylurea group, which imparts distinct physicochemical properties compared to its analogs
Propriétés
Numéro CAS |
114048-99-6 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-[4-(pentylcarbamoylamino)anilino]formamide |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-4-9-14-13(19)16-11-5-7-12(8-6-11)17-15-10-18/h5-8,10,17H,2-4,9H2,1H3,(H,15,18)(H2,14,16,19) |
Clé InChI |
IJYQVERSGOZHSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)NC1=CC=C(C=C1)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
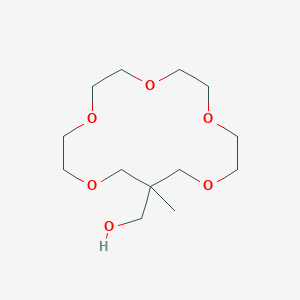
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
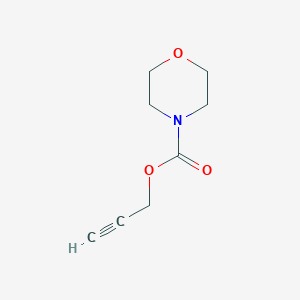
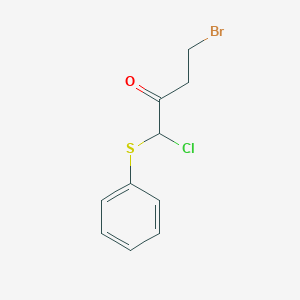
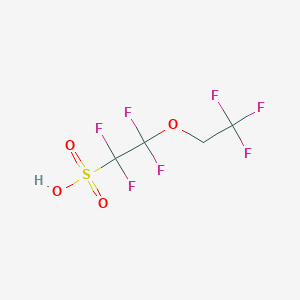
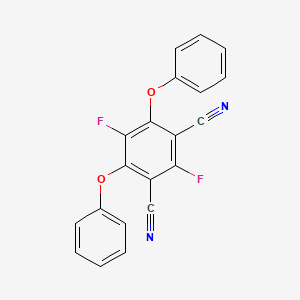
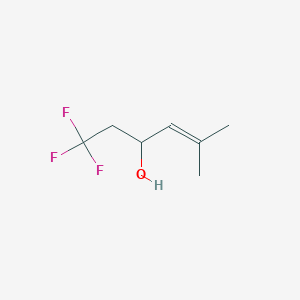
![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)

